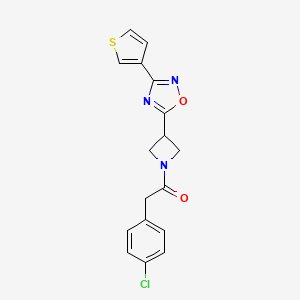

2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with an azetidine (four-membered saturated ring) and substituted with a thiophene moiety. The compound’s structural complexity, including the oxadiazole ring (known for hydrogen-bonding capabilities) and azetidine (a strained ring system that may enhance binding affinity), suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-14-3-1-11(2-4-14)7-15(22)21-8-13(9-21)17-19-16(20-23-17)12-5-6-24-10-12/h1-6,10,13H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQAEOOACQVVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, particularly those containing thiophene moieties. Oxadiazole compounds have shown significant activity against various bacterial strains, especially gram-positive bacteria. For example, derivatives similar to the target compound were tested against strains like Bacillus cereus and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus cereus | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Target Compound | Bacillus thuringiensis | 8 µg/mL |

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting critical cellular pathways. For instance, studies on related oxadiazole compounds have shown effective inhibition of tubulin polymerization and induction of mitotic arrest in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (breast cancer) | 10.5 |

| Compound D | HCT116 (colon cancer) | 5.0 |

| Target Compound | A431 (epidermoid cancer) | 12.0 |

The biological activity of the target compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the oxadiazole ring is crucial for its activity as it facilitates interactions with enzymes involved in DNA synthesis and cell division. Studies suggest that these compounds may act as inhibitors of thymidylate synthase, an important enzyme for DNA replication .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that compounds with a thiophene ring exhibited superior activity against gram-positive bacteria compared to their gram-negative counterparts .

- Anticancer Evaluation : Another research effort focused on the anticancer properties of oxadiazole derivatives against various human cancer cell lines. The study found that certain modifications in the chemical structure enhanced cytotoxicity significantly, providing insights into structure-activity relationships that could guide future drug development .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death .

Anticancer Properties

Compounds with similar structures have been evaluated for anticancer activity. For example, a study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways . This suggests that 2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone may also possess similar properties worth investigating.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that certain derivatives could significantly inhibit AChE activity, suggesting a possible therapeutic application in cognitive disorders .

Pesticidal Activity

Compounds containing chlorophenyl and thiophene groups have been explored for their pesticidal properties. Research indicates that such compounds can effectively target agricultural pests while minimizing harm to beneficial insects. The specific mode of action often involves disruption of the pest's nervous system or metabolism .

Photovoltaic Materials

Recent studies have explored the use of thiophene-containing compounds in organic photovoltaics (OPVs). The incorporation of 2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone into polymer matrices has shown promise in enhancing the efficiency of solar cells due to improved charge transport properties .

Synthesis and Characterization

A detailed synthesis protocol for related compounds involved the reaction of 4-chlorobenzoyl chloride with thiophene derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structures and purity of the synthesized products .

Biological Evaluation

In a comparative study, derivatives similar to 2-(4-Chlorophenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene ring significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug development .

Comparison with Similar Compounds

Compound A : 2-{[4-(4-Chlorphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ()

- Key Differences : Replaces the oxadiazole-azetidine-thiophene system with a triazole ring and pyridinyl group. The sulfanyl linker and fluorophenyl group may reduce metabolic stability compared to the azetidine-containing target compound.

- Relevance : Demonstrates the impact of triazole vs. oxadiazole cores on electronic properties and solubility .

Compound B : Ethyl((S)-1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)carbamate ()

- Key Differences: Lacks the azetidine ring but includes a methylthio-propyl chain.

Compound C : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) ()

- Key Differences : Features a butylcyclohexyl-oxadiazole-pyridine scaffold. The bulky cyclohexyl group may enhance steric hindrance, reducing binding to flat active sites compared to the target compound’s planar thiophene .

Comparative Data Table

Research Findings

Synthetic Accessibility : The target compound’s azetidine ring introduces synthetic challenges due to ring strain, requiring optimized conditions (e.g., catalytic methods in PEG-400 media, as seen in for analogous compounds) .

Electronic Properties : The oxadiazole-thiophene system likely enhances π-π stacking and charge transfer, as observed in similar compounds analyzed via density functional theory () .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and subsequent coupling with the azetidine moiety. A typical protocol involves:

- Cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes to form the oxadiazole core.

- Introduction of the azetidine ring via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., PEG-400 medium with Bleaching Earth Clay catalyst at 70–80°C) .

- Final acylation of the azetidine nitrogen with a 4-chlorophenyl acetyl group using chloroacetyl chloride or similar reagents. Reaction progress is monitored via TLC, and purification is achieved through recrystallization .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm) and azetidine (δ 3.5–4.5 ppm) signals .

- IR Spectroscopy : Confirms functional groups like C=O (1680–1720 cm) and C-N (1230–1280 cm) .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., 76.67° between chlorophenyl and thiophene groups) .

Q. How is the compound screened for biological activity in preliminary studies?

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values reported .

- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Q. What are common functionalization reactions for this compound?

- Oxidation : The thiophene or oxadiazole moiety can be oxidized to sulfoxides/sulfones using m-CPBA .

- Nucleophilic Substitution : The azetidine’s tertiary nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary salts .

- Cross-Coupling : Suzuki-Miyaura reactions modify the thiophene ring using Pd catalysts .

Advanced Research Questions

Q. How can reaction mechanisms for oxadiazole-azetidine coupling be elucidated?

- Kinetic Studies : Monitor intermediates via -NMR or HPLC to identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyclization steps .

- Isotopic Labeling : -labeled reagents trace nitrogen migration during oxadiazole formation .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-Response Refinement : Re-evaluate IC values using standardized protocols (e.g., CLSI guidelines) to minimize variability .

- Membrane Permeability Assays : Correlate cellular uptake (via LC-MS/MS) with activity to clarify false negatives .

- Target Validation : CRISPR-Cas9 knockouts confirm whether observed effects are target-specific .

Q. How does the compound’s stability vary under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via HPLC. The oxadiazole ring is prone to hydrolysis in acidic media .

- Thermal Analysis : TGA/DSC reveals decomposition thresholds (>200°C), while accelerated stability studies (40°C/75% RH) assess shelf life .

- Metabolic Stability : Liver microsome assays identify major metabolites (e.g., hydroxylation at the thiophene ring) .

Q. What advanced techniques validate crystallographic data for structural analogs?

- SC-XRD vs. PXRD : Single-crystal X-ray diffraction confirms absolute configuration, while PXRD assesses batch purity .

- Electron Density Maps : Multipole refinement (e.g., using SHELXL) resolves disorder in azetidine rings .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) influencing packing .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Synthesize derivatives with varied heterocycles (e.g., 1,3,4-thiadiazole replacing oxadiazole) and compare bioactivity .

- Substituent Scanning : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the chlorophenyl ring to assess potency trends .

- 3D-QSAR Models : CoMFA/CoMSIA correlates steric/electrostatic fields with activity, guiding lead optimization .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to maximize yield by varying solvent polarity, catalyst loading, and temperature .

- Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) and report coupling constants () for stereochemical clarity .

- Ethical Reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.